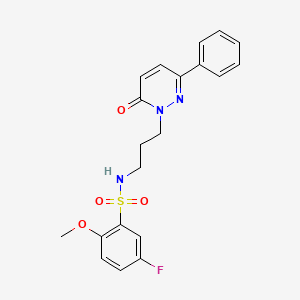

5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-28-18-10-8-16(21)14-19(18)29(26,27)22-12-5-13-24-20(25)11-9-17(23-24)15-6-3-2-4-7-15/h2-4,6-11,14,22H,5,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLCAVHGIVMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridazinone in the presence of a palladium catalyst.

Attachment of the Propyl Chain: The propyl chain can be attached through an alkylation reaction using a suitable alkyl halide.

Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be synthesized by reacting the appropriate sulfonyl chloride with an amine under basic conditions.

Final Coupling: The final coupling step involves linking the pyridazinone derivative with the benzenesulfonamide derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include 5-fluoro-2-methoxybenzoic acid derivatives.

Reduction: Products may include 5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide derivatives with reduced sulfonamide groups.

Substitution: Products may include derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicinal chemistry, 5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide may be investigated for its potential therapeutic effects. It could be explored as a candidate for the treatment of various diseases, particularly those involving inflammation or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluorine atom and methoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The following compounds share key structural motifs with the target molecule:

Key Differences and Implications

- Fluorine and methoxy groups in the target compound enhance electronegativity and steric bulk relative to non-halogenated analogues (e.g., 5a), possibly improving metabolic stability . 1220628-85-2 incorporates a methylsulfonyl group and cyano substituent, which may increase hydrophilicity and hydrogen-bonding capacity compared to the target’s sulfonamide-pyridazinone framework .

- Synthetic Complexity: The target compound’s synthesis likely requires sequential functionalization of the pyridazinone and benzenesulfonamide moieties, akin to 5a . In contrast, 1220628-85-2 involves imidazopyridazine cyclization and sulfonamide coupling, indicating divergent synthetic pathways .

Research Findings and Trends

- Pyridazinone vs. Imidazopyridazine Cores: Pyridazinone-based compounds (target, 5a) are associated with sulfonamide-mediated biological activity (e.g., enzyme inhibition), while imidazopyridazines (e.g., 1220628-85-2) often target kinases or receptors due to their planar heterocyclic systems .

- Fluorine’s Role: Fluorinated analogues (target, 1217901-60-4) exhibit enhanced bioavailability and target affinity compared to non-fluorinated counterparts, aligning with trends in medicinal chemistry .

- Synthetic Efficiency : The target compound’s synthesis mirrors scalable routes for 5a , but the lack of direct activity data in the evidence necessitates further pharmacological profiling .

Biological Activity

5-Fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₄S |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 921534-24-9 |

The biological activity of this compound is largely attributed to its interaction with specific biological targets. It is hypothesized to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways. Recent studies have shown that pyridazine derivatives exhibit significant COX-2 inhibitory activity, which suggests that this compound may have similar effects .

Antimicrobial Activity

Research indicates that certain derivatives related to this compound exhibit antimicrobial properties. For instance, compounds with structural similarities have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition concentration (IC50) values reported for similar compounds range from M to M, indicating potent antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential is primarily linked to the inhibition of COX-2. Studies have shown that pyridazine-based compounds can selectively inhibit COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported IC50 values for COX-2 inhibition as low as nM for structurally related compounds .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown mixed results. While some derivatives demonstrated significant cytotoxic effects against leukemia L-1210 cells, others were less effective, suggesting that structural modifications can greatly influence biological outcomes .

Case Study 1: COX Inhibition

A study focusing on pyridazine derivatives showed that a compound structurally similar to this compound had an IC50 value of nM against COX-2, outperforming traditional NSAIDs in terms of selectivity and potency .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus faecium. The results indicated an ID50 of M, demonstrating significant antibacterial activity comparable to other known antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.